molecular formula C12H16ClNO2 B020385 N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 113137-29-4

N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No. B020385
M. Wt: 241.71 g/mol
InChI Key: GGGRWOLCYDENKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide often involves multiple steps, including reactions with specific reagents under controlled conditions. For example, one study detailed the synthesis of a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride (Huang Ming-zhi et al., 2005). Such methodologies could be adapted for the synthesis of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide, highlighting the importance of precise reagent selection and reaction conditions.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry, bonding patterns, and crystal packing. For instance, a related compound's structure was elucidated, revealing significant details like bond lengths, angles, and dihedral angles, which are essential for predicting the chemical behavior of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide (Bai et al., 2012).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide involves studying its reactivity under various conditions. This includes its behavior in synthetic transformations, stability, and interaction with other molecules. Research on similar compounds provides valuable insights into potential reactions, such as condensation, hydrolysis, and substitution, which could apply to N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide (V. Moskvina et al., 2015).

Physical Properties Analysis

The physical properties of N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide, such as melting point, boiling point, solubility, and density, are fundamental characteristics that determine its applicability in various domains. Analyzing related compounds provides a basis for estimating these properties, guiding practical handling and application scenarios (P. A. Ajibade et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different functional groups, and stability under various environmental conditions, are critical for comprehensively understanding N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide. Studies on structurally similar compounds can provide insights into reactive sites, susceptibility to hydrolysis, oxidation, and other chemical transformations (J. Robinson, 1954).

Scientific Research Applications

  • A compound related to N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide, named N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h), has been identified as a potential anticancer agent. It exhibits high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).

  • New derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide have been synthesized and shown to have moderately good lipoxygenase inhibitory activities, making them potential candidates for anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2016).

  • The crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, has been studied, revealing intermolecular hydrogen bonds of the N-H...O type (Hirano et al., 2004).

  • Another related compound, 4,4′-dimethoxydiphenylcyanamide, was found to have a slight toxic effect on mosquito larvae, suggesting its potential as a mosquito larval deterrent (Robinson, 1954).

  • New 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one compounds have shown broad-spectrum activity against bacteria and fungi, indicating their potential as antimicrobial agents (Pansare et al., 2014).

  • A study on the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry in aqueous solutions was conducted, offering a reliable method for its detection and quantification (Shu, 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety measures when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or improved.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide”, you may need to consult specialized databases or scientific literature. If you have access to a library, a librarian may be able to help you find more resources. Alternatively, you could reach out to researchers who specialize in this area. They may be able to provide more specific information or guide you to relevant resources.


properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGRWOLCYDENKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404711
Record name N-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide

CAS RN

113137-29-4
Record name N-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLORO-2,2-DIMETHYL-2'-METHOXYPROPIONANILIDE
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Synthesis routes and methods I

Procedure details

A stirred solution of 22.6 g (100 mmol) of stannous chloride dihydrate in 40 mL of absolute ethanol was heated to reflux and treated with 3.75 g (20 mmol) of 5-chloro-2-nitroanisole in 20 mL of 1:1 ethanol-tetrahydrofuran over 3 min. Stirring at reflux for an additional 10 minutes gave a clear solution which was then cooled to 0° C. The mixture was treated with aqueous Na2CO3 until a pH of 8-9 was reached. The colloidal suspension was extracted twice with ethyl acetate, and the combined organic extracts were washed with saturated NaHCO3 then brine. The solution was dried (MgSO4) and concentrated under reduced pressure. The crude oil was dissolved in 40 mL of CH2Cl2 and cooled to 0° C. The solution was treated with 4.2 mL (30 mmol) of triethylamine followed by 2.8 mL (23 mmol) of pivaloyl chloride. After stirring 2 h at 0° C. the mixture was quenched with 0.5N HCl, and the phases were separated. The aqueous phase was extracted with 100 mL of 1:1 ether-hexanes, and the combined organic extracts were washed sequentially with 0.1N HCl, dilute K2CO3, water, and brine. The solution was dried (MgSO4) and concentrated under reduced pressure to give 4.68 g (97%) of 4'-chloro-2'-methoxy-2,2-dimethylpropionanilide as an tan solid, mp 66°-69° C. 1H NMR (300 MHz, CDCl3) δ8.36(d, 1H, J=8.8 Hz); 8.03(br. s, 1H); 6.94(dd, 1H, J=8.8, 2.2 Hz); 6.86(d, 1H, J=2.2 Hz); 3.90(s, 3H); 1.32(s, 9H). High resolution mass spec: calculated for C12H17NO2Cl(M+H)+ : 242.0948, found: 242.0943. Analysis calculated for C12H16NO2Cl: C, 59.63; H, 6.67; N, 5.79; Cl, 14.67. Found: C, 59.73; H, 6.67; N, 5.57; Cl, 14.42.
[Compound]
Name
stannous chloride dihydrate
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Name
ethanol tetrahydrofuran
Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
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4.2 mL
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reactant
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Quantity
2.8 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a stirred solution containing 10.0 grams (0.06 mole) of 4-chloro-2-methoxyaniline and 6.42 grams (0.06 mole) of triethylamine in 200 milliliters of tetrahydrofuran was added 7.65 grams (0.06 mole) of trimethylacetyl chloride in a small amount of tetrahydrofuran solvent. The resulting mixture was stirred for two hours at room temperature. Triethylamine hydrochloride precipitated and was filtered off and the filtrate vacuum stripped to give a dark liquid which was taken up in methylene chloride. This solution was washed with 2N HCl (2×100 milliliters), then with water (1×100 milliliters), dried over magnesium sulfate and solvent evaporated to give a crude product which was crystallized from hexane to give 6.82 grams (0.03 mole) of 2,2-dimethyl-N-(4-chloro-2-methoxyphenyl)propanamide as a first and second crop. NMR analysis of the product indicated the following:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide
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N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide
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N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide
Reactant of Route 6
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N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide

Citations

For This Compound
1
Citations
M Ichikawa, A Yokomizo, M Itoh, N Haginoya… - Bioorganic & medicinal …, 2011 - Elsevier
We have recently reported the discovery of the new benzhydrol template, which has a highly potent inhibitory activity for squalene synthase, as typified by compound 1 (SSI IC 50 = 0.85 …
Number of citations: 26 www.sciencedirect.com

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